molecular formula C9H14N2O5S B11056245 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid

4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid

Cat. No.: B11056245
M. Wt: 262.29 g/mol
InChI Key: QUMIWWITFZMBMC-UHFFFAOYSA-N
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Description

4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a sulfonamide group attached to the isoxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

The mechanism of action of 4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}butanoic acid is unique due to the presence of the butanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14N2O5S

Molecular Weight

262.29 g/mol

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]butanoic acid

InChI

InChI=1S/C9H14N2O5S/c1-6-9(7(2)16-11-6)17(14,15)10-5-3-4-8(12)13/h10H,3-5H2,1-2H3,(H,12,13)

InChI Key

QUMIWWITFZMBMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCCC(=O)O

Origin of Product

United States

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